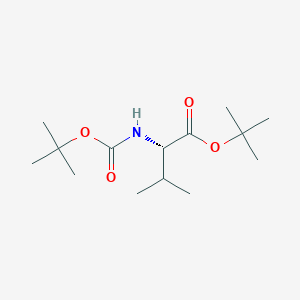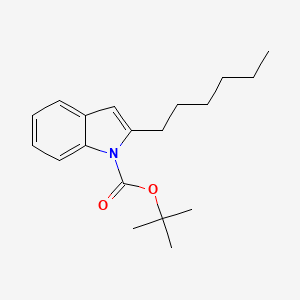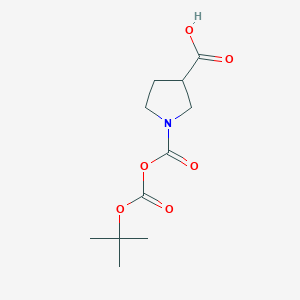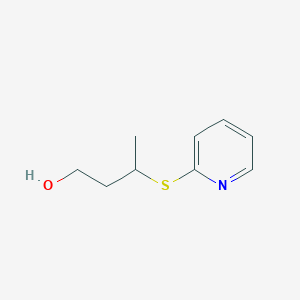
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid (L-lysine) backbone.
- The Fmoc group serves as a temporary protection during peptide assembly, allowing selective deprotection and subsequent coupling reactions.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid: , is a compound used in peptide synthesis.
Preparation Methods
Synthetic Routes: Fmoc-L-Lys(Nvoc)-OH is typically synthesized using solid-phase peptide synthesis (SPPS).
Reaction Conditions: SPPS involves stepwise coupling of amino acids on a solid support using N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) as coupling reagents.
Industrial Production: While not widely produced industrially, Fmoc-L-Lys(Nvoc)-OH is available from specialized suppliers.
Chemical Reactions Analysis
Reactions: Fmoc-L-Lys(Nvoc)-OH undergoes various reactions during peptide synthesis, including
Common Reagents and Conditions: DIC, HOBt, piperidine, and trifluoroacetic acid (TFA) are commonly used.
Major Products: The major product is the desired peptide sequence with Fmoc-L-Lys(Nvoc)-OH incorporated.
Scientific Research Applications
Chemistry: Used in peptide synthesis for drug discovery, proteomics, and bioconjugation.
Biology: Enables the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling.
Medicine: Peptides containing Fmoc-L-Lys(Nvoc)-OH may have therapeutic potential.
Industry: Limited industrial applications, but research drives innovation.
Mechanism of Action
- Fmoc-L-Lys(Nvoc)-OH itself does not exert specific effects; its role lies in peptide assembly.
- The mechanism involves sequential coupling, deprotection, and cleavage steps.
- Molecular targets depend on the specific peptide synthesized.
Comparison with Similar Compounds
Similar Compounds: Other Fmoc-protected amino acids (e.g., Fmoc-L-Ala-OH, Fmoc-L-Gly-OH).
Uniqueness: Fmoc-L-Lys(Nvoc)-OH’s uniqueness lies in its lysine backbone and specific applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGGSUXYRDKFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)








![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)
